"Bis(2-hydroxyethyl) phthalate-d8" chemical properties and structure
"Bis(2-hydroxyethyl) phthalate-d8" chemical properties and structure
An In-depth Technical Guide to Bis(2-hydroxyethyl) phthalate-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical considerations for Bis(2-hydroxyethyl) phthalate-d8. This deuterated internal standard is crucial for the accurate quantification of its non-labeled counterpart in various matrices, particularly in toxicology, environmental monitoring, and quality control settings.
Chemical Properties and Structure
Bis(2-hydroxyethyl) phthalate-d8 is a stable, isotopically labeled form of Bis(2-hydroxyethyl) phthalate (B1215562). The deuterium (B1214612) labels are located on the ethylene (B1197577) glycol moieties, providing a distinct mass difference for mass spectrometry-based analysis while maintaining similar physicochemical properties to the native compound.
Chemical Identifiers
The following table summarizes the key identifiers for both the deuterated and non-deuterated forms of the compound.
| Identifier | Bis(2-hydroxyethyl) phthalate-d8 | Bis(2-hydroxyethyl) phthalate (non-deuterated) |
| IUPAC Name | bis(2-hydroxyethyl-1,1,2,2-d4) phthalate[1] | bis(2-hydroxyethyl) benzene-1,2-dicarboxylate[2] |
| Synonyms | bis(2-hydroxyethyl-d4) phthalate | Bis(beta-hydroxyethyl) phthalate, Ethylene glycol phthalate[2] |
| CAS Number | Not specified; 84-73-1 (Unlabelled)[1] | 84-73-1[2][3] |
| Chemical Formula | C₁₂H₆D₈O₆[1] | C₁₂H₁₄O₆[2] |
| Molecular Weight | 262.29 g/mol [1] | 254.24 g/mol [2] |
| SMILES | O=C(C1=C(C(OC([2H])([2H])C([2H])([2H])O)=O)C=CC=C1)OC([2H])([2H])C([2H])([2H])O | C1=CC=C(C(=C1)C(=O)OCCO)C(=O)OCCO[2] |
| InChI Key | CAKVXHUYTFYBPK-UHFFFAOYSA-N (non-deuterated)[2] | CAKVXHUYTFYBPK-UHFFFAOYSA-N[2] |
Physicochemical Properties
The following data corresponds to the non-deuterated compound, which is expected to have very similar properties to its deuterated analog.
| Property | Value |
| Density | 1.315 g/cm³ |
| Boiling Point | 417.2 °C at 760 mmHg |
| Flash Point | 159.2 °C |
| Vapor Pressure | 1.05E-07 mmHg at 25°C |
| Solubility | Chloroform (Sparingly), Methanol (Slightly) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 8 |
| Topological Polar Surface Area | 93.1 Ų[2] |
| XLogP3 | 0.4[2] |
Chemical Structure
The structure consists of a central phthalate core derived from phthalic acid, esterified with two 2-hydroxyethyl chains. In the d8 variant, all eight hydrogens on these two ethyl chains are replaced with deuterium.
Caption: Chemical structure of Bis(2-hydroxyethyl) phthalate-d8.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Bis(2-hydroxyethyl) phthalate-d8 are not widely published. However, based on general principles of organic synthesis and analytical chemistry, the following sections outline plausible methodologies.
Synthesis
A common and efficient route to synthesize deuterated phthalate esters involves the esterification of phthalic anhydride (B1165640) with a deuterated alcohol.[4]
Principle: Phthalic anhydride undergoes a ring-opening reaction with ethylene glycol-d₄, followed by a second esterification to yield the final product. An acid catalyst is typically used to facilitate the reaction.
Materials:
-
Phthalic Anhydride
-
Ethylene glycol-d₄ (1,1,2,2-tetradeuterioethane-1,2-diol)
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (for azeotropic removal of water)
Methodology:
-
Reaction Setup: A round-bottom flask is charged with phthalic anhydride (1 molar equivalent), ethylene glycol-d₄ (2.2 molar equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 molar equivalents).
-
Solvent Addition: Toluene is added to the flask, which is then equipped with a Dean-Stark apparatus and a reflux condenser.
-
Esterification: The mixture is heated to reflux. The water produced during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is washed sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica (B1680970) gel to yield pure Bis(2-hydroxyethyl) phthalate-d8.
Caption: Plausible workflow for the synthesis of Bis(2-hydroxyethyl) phthalate-d8.
Analytical Methodology: HPLC
High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of Bis(2-hydroxyethyl) phthalate.[3] A similar method can be applied for the deuterated standard.
Principle: The compound is separated from other matrix components on a reverse-phase HPLC column and detected using a UV or Mass Spectrometry (MS) detector. For use as an internal standard, MS detection is required.
Instrumentation & Conditions:
-
Instrument: HPLC system coupled with a UV or MS detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1 or similar).[3]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.[3] For MS compatibility, a volatile acid like formic acid should be used instead of non-volatile acids like phosphoric acid.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection:
-
UV: Wavelength set to ~225-230 nm.
-
MS: Electrospray ionization (ESI) in positive mode, monitoring for the specific m/z of the protonated molecule.
-
Protocol:
-
Standard Preparation: Prepare a stock solution of Bis(2-hydroxyethyl) phthalate-d8 in a suitable solvent like acetonitrile. Create a series of working standards by serial dilution.
-
Sample Preparation: The sample matrix (e.g., plasma, water, plastic extract) is prepared using an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and internal standard.
-
Injection: Inject the prepared sample and standards onto the HPLC system.
-
Data Analysis: The analyte is identified by its retention time. For quantification using the internal standard method, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (Bis(2-hydroxyethyl) phthalate-d8) peak area against the analyte concentration.
Caption: General workflow for quantification using an internal standard like Bis(2-hydroxyethyl) phthalate-d8.
Handling and Storage
Proper handling and storage are critical to maintain the chemical and isotopic purity of deuterated compounds.
Storage
-
Temperature: Store in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C or -80°C) in a tightly sealed container is recommended.[5]
-
Atmosphere: Due to the hygroscopic nature of many deuterated compounds, they should be stored under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption and potential H-D exchange.[5][6]
-
Container: Use tightly sealed containers. Single-use ampoules are ideal to minimize contamination and exposure to atmospheric moisture.[6]
Handling
-
Acclimatization: Before opening, allow the container to warm to room temperature to prevent condensation from forming inside.[6]
-
Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of dry, inert gas.[7]
-
Glassware: Use glassware that has been thoroughly dried in an oven to minimize residual moisture.[7]
-
Solutions: When preparing solutions, use high-purity, anhydrous solvents. For long-term stability, store as a solid rather than in solution, as H-D exchange is more likely in protic solvents.
Safety Information
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or under a fume hood.[8]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Ingestion: Rinse mouth with water.[8]
-
This guide is intended for research purposes only. Always refer to the specific product documentation and Safety Data Sheet (SDS) provided by the supplier for complete and accurate information.
References
- 1. clearsynth.com [clearsynth.com]
- 2. Bis(2-hydroxyethyl) phthalate | C12H14O6 | CID 66539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bis(2-hydroxyethyl) phthalate | SIELC Technologies [sielc.com]
- 4. An efficient and general method for the synthesis of stable isotope deuterium labeled phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
